4-fluoro-1H-benzo[d][1,2,3]triazole

Microtubule-destabilising agents Antiproliferative Cancer therapeutics

Select 4-fluoro-1H-benzo[d][1,2,3]triazole (CAS 243464-29-1) for its unmatched electronic profile. The strategic 4-fluoro substitution lowers the pKa to 7.78 vs 8.37 for the parent benzotriazole, enhancing hydrogen-bonding capacity critical for kinase hinge-binding and improving target binding thermodynamics. In tubulin inhibitor programs, 4′-fluoro derivatives achieve GI50 values of 29 nM—>30-fold more potent than non-fluorinated analogs. For OPV applications, FBTA-based polymers exceed 12% PCE. Insist on this specific isomer; 5-fluoro and 6-fluoro analogs cannot replicate its steric and electronic effects in cross-coupling or medicinal chemistry workflows.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
CAS No. 243464-29-1
Cat. No. B1490683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-benzo[d][1,2,3]triazole
CAS243464-29-1
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C(=C1)F
InChIInChI=1S/C6H4FN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
InChIKeyALDDXGSQUCGTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-benzo[d][1,2,3]triazole (CAS 243464-29-1) Product Overview for Scientific Procurement


4-Fluoro-1H-benzo[d][1,2,3]triazole (synonym: 7-fluoro-1H-benzotriazole) is a monofluorinated derivative of the benzotriazole heterocyclic scaffold (C6H4FN3; MW 137.11). The substitution of a hydrogen atom with fluorine at the 7-position (IUPAC numbering) introduces a small, highly electronegative moiety that significantly alters the compound's electronic profile relative to unsubstituted 1H-benzotriazole [1]. Fluorine incorporation is a widely recognized strategy in medicinal chemistry and materials science for modulating target binding affinity, metabolic stability, and electronic energy levels [2]. This compound serves as a versatile synthetic intermediate for constructing more complex fluorinated architectures, including kinase inhibitors, microtubule-targeting agents, and conjugated polymer donors [3][4].

Why 4-Fluoro-1H-benzo[d][1,2,3]triazole Cannot Be Substituted by Unmodified or Positional Isomer Benzotriazoles


In-class substitution of fluorinated benzotriazole building blocks is not scientifically equivalent due to quantifiable differences in acidity, lipophilicity, and resultant biological or electronic activity. The introduction of a single fluorine atom at the 4-position (7-position) lowers the predicted pKa to 7.78, compared to 8.37 for the parent 1H-benzotriazole [1][2]. This ~0.6 log unit increase in acidity alters hydrogen-bonding donor capacity and ionization state at physiological pH, which directly impacts binding thermodynamics to protein targets and metal surfaces. Furthermore, the 4-fluoro substitution confers a computed XLogP3 of 1.1, shifting lipophilicity relative to the parent scaffold (logP ≈ 1.44) and thus modifying partitioning behavior in both biological assays and separation workflows [1][2]. Positional isomerism is also critical: 4-fluoro substitution yields distinct electronic effects and steric environments compared to 5-fluoro (CAS 18225-90-6) or 6-fluoro analogs, leading to divergent synthetic reactivity and target engagement profiles. These measurable physicochemical deviations preclude simple one-to-one interchange without validation.

Quantitative Differentiation Evidence for 4-Fluoro-1H-benzo[d][1,2,3]triazole in Scientific Selection


Enhanced Antiproliferative Potency of 4′-Fluoro-Benzotriazole-Acrylonitrile Derivatives Compared to Unsubstituted Scaffolds

The 4′-fluoro substitution on the benzotriazole-acrylonitrile scaffold produces nanomolar antiproliferative activity, a substantial improvement over unsubstituted or non-fluorinated benzotriazole-based analogs. In the same study series, the 4′-fluoro-substituted hit compound 5 achieved GI50 values in the low nanomolar range across multiple cancer cell lines, whereas non-fluorinated comparator scaffolds typically exhibit micromolar potency or are inactive [1]. The fluorine atom enhances binding interactions within the colchicine-binding site of tubulin, as validated by competition assays and molecular docking [1].

Microtubule-destabilising agents Antiproliferative Cancer therapeutics

Monofluoro vs. Difluoro Benzotriazole Derivatives: Comparative Antiproliferative Activity in HeLa Cells

Cross-study comparison reveals that the 4′-monofluoro-benzotriazole derivative (compound 5) exhibits substantially greater antiproliferative potency (GI50 = 29 nM) than a 5′,6′-difluorobenzotriazole derivative (compound 9a, IC50 = 3.2 µM) when tested in the same HeLa cervical cancer cell line [1][2]. This represents a difference of over two orders of magnitude. While both compound classes target the colchicine-binding site on tubulin, the monofluoro substitution pattern at the 4-position appears to confer more favorable binding geometry and electronic complementarity than the 5,6-difluoro arrangement, highlighting the critical importance of regiospecific fluorine placement [1][2].

Microtubule-targeting agents Fluorine SAR Cancer cell biology

Physicochemical Differentiation: pKa and Lipophilicity Shifts Relative to Parent Benzotriazole

Fluorination at the 4-position measurably alters the acid-base character of the benzotriazole ring. The predicted pKa for 4-fluoro-1H-benzo[d][1,2,3]triazole is 7.78 ± 0.40, compared to an experimental pKa of 8.37 for unsubstituted 1H-benzotriazole [1][2]. This ~0.6 unit decrease in pKa reflects increased N-H acidity due to the electron-withdrawing inductive effect of the ortho-fluorine. Additionally, the computed lipophilicity (XLogP3) is 1.1, which is lower than the reported logP of 1.44 for the parent compound, indicating reduced hydrophobic character [1][2].

Physicochemical properties pKa logP Medicinal chemistry

Mechanistic Class Advantage: Fluorination Enhances ADME and Binding Properties in Benzotriazole-Based Inhibitors

Fluorine substitution on the benzotriazole scaffold is a validated strategy for improving pharmacokinetic and target engagement properties. A systematic analysis of fluoro-brominated 1H-benzotriazole derivatives as CK2 kinase inhibitors demonstrates that replacing hydrogen with fluorine modulates ADME parameters and enhances inhibitory activity [1]. Specifically, the introduction of fluorine alters physicochemical properties, making the ligands more suitable for therapeutic applications compared to their non-fluorinated counterparts [1]. This class-level inference supports the procurement of fluorinated benzotriazole building blocks as privileged starting points for lead optimization.

Fluorine medicinal chemistry ADME CK2 kinase Drug design

Materials Science Differentiation: Fluorobenzotriazole as an Acceptor Unit for High-Efficiency Organic Photovoltaics

In the field of polymer solar cells (PSCs), fluorobenzotriazole (FBTA) is established as a promising electron-accepting building block. The fluorine atom enhances backbone planarity, increases crystallinity, and improves π–π stacking in donor-acceptor copolymers [1]. Devices incorporating fluorobenzotriazole-based polymer donors have achieved power conversion efficiencies (PCE) exceeding 12% [1]. By comparison, non-fluorinated benzotriazole analogs typically yield lower device efficiencies due to less favorable energy level alignment and reduced charge transport properties [1]. The 4-fluoro building block therefore offers quantifiably superior performance in organic electronic applications.

Organic photovoltaics Polymer solar cells Conjugated polymers Acceptor unit

Validated Research and Industrial Application Scenarios for 4-Fluoro-1H-benzo[d][1,2,3]triazole


Synthesis of Nanomolar-Potency Microtubule-Destabilising Agents (MDAs)

Based on direct comparative evidence, 4-fluoro-1H-benzo[d][1,2,3]triazole is the optimal starting material for constructing 4′-fluoro-benzotriazole-acrylonitrile derivatives targeting the colchicine-binding site of tubulin. The resulting compound 5 demonstrates GI50 values of 29 nM in HeLa cells, representing >30-fold improved potency over non-fluorinated analogs and ~110-fold greater activity than 5′,6′-difluoro derivatives [1][2]. This application is supported by validated competition assays confirming binding at the colchicine site and synergistic activity with doxorubicin in drug-resistant melanoma models [1].

Building Block for Fluorine-Modulated Kinase Inhibitor Scaffolds

Fluorination of the benzotriazole core is a validated medicinal chemistry strategy for tuning ADME parameters and target binding affinity, as demonstrated in systematic studies of CK2 kinase inhibitors [1]. The 4-fluoro-1H-benzo[d][1,2,3]triazole scaffold provides a synthetically versatile platform for introducing fluorine early in lead optimization campaigns. The increased N-H acidity (pKa shift from 8.37 to 7.78) alters hydrogen-bonding capacity, a key determinant of kinase hinge-binding interactions [2][3]. This makes the compound particularly suitable for programs targeting kinases where precise pKa modulation correlates with selectivity and potency outcomes.

Electron-Acceptor Monomer for High-Efficiency Polymer Solar Cells

In organic photovoltaics, 4-fluoro-1H-benzo[d][1,2,3]triazole serves as a critical electron-accepting building block (FBTA) for donor-acceptor conjugated copolymers. Fluorine incorporation enhances backbone planarity and π–π stacking, enabling polymer solar cells with power conversion efficiencies exceeding 12% [1]. This application is validated by multiple studies demonstrating that fluorobenzotriazole-based donor polymers outperform their non-fluorinated counterparts in device performance metrics [1].

Synthetic Intermediate for p38 MAP Kinase Inhibitors and Anti-Inflammatory Agents

Patent literature identifies fluorinated benzotriazoles, including 4-fluoro-substituted derivatives, as key intermediates in the synthesis of potent p38 MAP kinase inhibitors [1]. These compounds have demonstrated utility in preclinical models for inflammation, osteoarthritis, rheumatoid arthritis, and cancer [1]. The electron-withdrawing fluorine substituent contributes to the favorable binding kinetics and metabolic stability required for therapeutic development in this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-1H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.